molecular formula C7H8LiNO3S B2989956 Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate CAS No. 2225144-19-2

Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate

Cat. No.: B2989956
CAS No.: 2225144-19-2
M. Wt: 193.15
InChI Key: XGMPUCWNOIIXFY-UHFFFAOYSA-M
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Description

Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate is a chemical compound with the molecular formula C7H9NO3SLi It is a lithium salt of 6-(methoxymethyl)pyridine-2-sulfinate, characterized by its unique structure that includes a pyridine ring substituted with a methoxymethyl group and a sulfinic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate typically involves the reaction of 6-(methoxymethyl)pyridine-2-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. The general reaction can be represented as follows:

6-(methoxymethyl)pyridine-2-sulfinic acid+LiOHLithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate+H2O\text{6-(methoxymethyl)pyridine-2-sulfinic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 6-(methoxymethyl)pyridine-2-sulfinic acid+LiOH→Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate+H2​O

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate can undergo various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The methoxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives.

Scientific Research Applications

Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the sulfinic acid group and the methoxymethyl substituent, which can participate in various chemical reactions. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+) ion 6-methoxypyridine-2-sulfinate: Similar structure but lacks the methoxymethyl group.

    Lithium(1+) ion 6-(methylthio)pyridine-2-sulfinate: Contains a methylthio group instead of a methoxymethyl group.

    Lithium(1+) ion 6-(ethoxymethyl)pyridine-2-sulfinate: Contains an ethoxymethyl group instead of a methoxymethyl group.

Uniqueness

Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

lithium;6-(methoxymethyl)pyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S.Li/c1-11-5-6-3-2-4-7(8-6)12(9)10;/h2-4H,5H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMPUCWNOIIXFY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COCC1=NC(=CC=C1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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